1-(o-Tolyl)piperazine dihydrochloride

Descripción

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in modern medicinal chemistry. museonaturalistico.itresearchgate.net It is widely regarded as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for drug design. nih.gov The widespread use of the piperazine moiety stems from its unique combination of physicochemical properties, including its inherent basicity, conformational flexibility, and chemical reactivity. These characteristics allow medicinal chemists to strategically modify and incorporate the piperazine ring to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The two nitrogen atoms within the piperazine core are pivotal to its function. They can significantly increase the water solubility of a molecule, which is a critical factor for bioavailability. nih.gov Furthermore, the piperazine structure provides a relatively rigid framework with multiple hydrogen bond donors and acceptors, which can lead to improved target affinity and specificity. This adaptability has enabled the development of a vast array of biologically active compounds. Research has demonstrated that piperazine derivatives exhibit a broad spectrum of pharmacological activities, making them valuable in numerous therapeutic areas. benthamdirect.comingentaconnect.comresearchgate.net

The table below summarizes the diverse therapeutic applications of compounds containing the piperazine scaffold.

| Therapeutic Area | Examples of Biological Activity |

| Oncology | Anticancer, Antitumor nih.govresearchgate.net |

| Infectious Diseases | Antimicrobial, Antibacterial, Antiviral, Antifungal, Antimalarial benthamdirect.comresearchgate.net |

| Central Nervous System | Antidepressant, Antianxiety, Antipsychotic, Cognition Enhancers, Anticonvulsant researchgate.netbenthamdirect.com |

| Inflammatory Conditions | Anti-inflammatory ingentaconnect.com |

| Metabolic Disorders | Antidiabetic benthamdirect.comingentaconnect.comresearchgate.net |

| Other | Anti-HIV-1 inhibitors, Antioxidant benthamdirect.comingentaconnect.com |

Research Landscape of 1-(o-Tolyl)piperazine Dihydrochloride (B599025) and its Analogues

Within the broad family of piperazine derivatives, 1-(o-Tolyl)piperazine and its salts, such as the dihydrochloride form, represent important building blocks in pharmaceutical research, particularly in the field of neuropharmacology. chemimpex.com The structure, featuring a piperazine ring attached to an ortho-tolyl group, serves as a key intermediate in the synthesis of more complex molecules designed to interact with the central nervous system. chemimpex.com Researchers utilize this compound in studies investigating neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) receptor interactions, which are fundamental to understanding and developing potential treatments for various mental health and neurological disorders. chemimpex.com

The research landscape extends to various analogues where the core 1-(o-Tolyl)piperazine structure is modified to explore structure-activity relationships and develop new therapeutic agents. A significant example is the use of related compounds as chemical intermediates in the synthesis of established drugs. For instance, the analogue 1-(2-(o-Tolylthio)phenyl)piperazine is a known intermediate in the manufacturing process of Vortioxetine, an antidepressant medication. manasalifesciences.com The exploration of such analogues highlights the chemical versatility of the tolyl-piperazine scaffold. Researchers have synthesized and investigated a variety of related structures, including those with different substitution patterns on the phenyl ring or further modifications to the second nitrogen of the piperazine ring, to create novel compounds with specific biological targets. uni.lunih.gov

The following table details selected compounds from this research area.

| Compound Name | Role / Significance |

| 1-(o-Tolyl)piperazine | Building block in neuropharmacology; used in studies of serotonin and dopamine receptors. chemimpex.com |

| 1-(2-(o-Tolylthio)phenyl)piperazine | Chemical intermediate in the synthesis of Vortioxetine. manasalifesciences.com |

| Vortioxetine | An antidepressant drug synthesized using a tolyl-piperazine analogue. manasalifesciences.com |

| Piperazine, 1-(o-tolyl)-4-(3,4,5-trimethoxybenzoylethyl)-, hydrochloride | A complex analogue studied for its predicted chemical properties. uni.lu |

| 1-(p-Tolyl)-piperazine dihydrochloride | An isomer analogue used in discovery chemistry. crescentchemical.com |

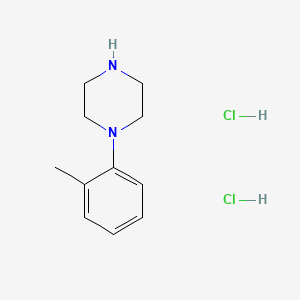

Structure

2D Structure

Propiedades

IUPAC Name |

1-(2-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCENNBIPRYOJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204552 | |

| Record name | 1-(o-Tolyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55974-34-0 | |

| Record name | 1-(o-Tolyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055974340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(o-Tolyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(o-tolyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 O Tolyl Piperazine Dihydrochloride and Its Analogues

Established Synthetic Routes for Piperazine (B1678402) Core Structures

The construction of the piperazine ring is a fundamental step in the synthesis of 1-(o-tolyl)piperazine and related compounds. Various cyclization strategies have been developed, which can be broadly categorized as intermolecular and intramolecular approaches.

Intermolecular cyclization methods involve the reaction of two or more separate molecules to form the piperazine ring. One of the most established single-step processes involves the catalytic cyclocondensation of ethylenediamine (B42938) with ethylene (B1197577) glycol. researchgate.net Another common approach is the reaction of primary amines with bis(haloalkyl)amines. clockss.org The catalytic cyclodeamination of ethylenediamine is also a viable route, with superacid catalysts like γ-Al2O3/ZrO2 and zeolite-based systems demonstrating high yields of piperazine. researchgate.net Furthermore, piperazine can be synthesized through the catalytic cyclodehydration amination of diethanolamine. researchgate.net A general reaction scheme involves the reaction of piperazine-1-ium cation with appropriate reagents, catalyzed by supported metal ions to shorten reaction times. nih.gov

A variety of catalysts have been employed for these reactions, including copper, nickel, and cobalt and their oxides as hydrogenation catalysts. google.com For instance, a catalyst composition of nickel oxide, copper oxide, and chromium oxide has been shown to be effective. google.com The table below summarizes some intermolecular approaches to piperazine synthesis.

| Starting Materials | Catalyst/Conditions | Product | Reference |

| Ethylenediamine and Ethylene Glycol | Catalytic Cyclocondensation | Piperazine | researchgate.net |

| Primary Amines and Bis(haloalkyl)amines | - | Piperazine Derivatives | clockss.org |

| Ethylenediamine | γ-Al2O3/ZrO2 or HZSM-5-KZSM-5 | Piperazine | researchgate.net |

| Diethanolamine | Catalytic Cyclodehydration Amination | Piperazine | researchgate.net |

| Piperazine-1-ium cation | Supported Metal Ions | Monosubstituted Piperazines | nih.gov |

| Ethylene Glycol and Ethylenediamine | NiO, CuO, Cr2O3 | Piperazine | google.com |

Intramolecular cyclization strategies involve the formation of the piperazine ring from a single linear precursor containing the necessary functional groups. These methods are often preferred for their high selectivity. researchgate.net A notable example is the Dieckmann cyclization of substrates like CH2-N(R)C(O)CH2N(R′)CO2Ph, where a terminal methylene (B1212753) group closes onto a carbamate (B1207046) carbonyl. acs.org Another approach is the Mn(OAc)3 mediated oxidative radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives. nih.gov

Palladium-catalyzed cyclization reactions provide a modular synthesis of highly substituted piperazines from a propargyl unit and various diamine components with good regio- and stereochemical control. organic-chemistry.org A highly diastereoselective intramolecular hydroamination is a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org A general approach for synthesizing carbon-substituted piperazines involves the cyclization of corresponding linear diamine precursors. nih.gov This can be achieved through a sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, followed by a stereoselective catalytic reductive cyclization. nih.gov The mechanism for this reductive cyclization involves the catalytic hydrogenolysis of N-O bonds to give a diimine intermediate, which then cyclizes and undergoes further reduction. nih.gov

| Precursor Type | Method | Catalyst/Reagent | Product | Reference |

| CH2-N(R)C(O)CH2N(R′)CO2Ph | Dieckmann Cyclization | NaH, THF | Piperazine-2,5-diones | acs.org |

| Unsaturated diacyl/alkyl-acyl piperazines | Oxidative Radical Cyclization | Mn(OAc)3 | Piperazine-containing dihydrofurans | nih.gov |

| Propargyl unit and diamines | Palladium-catalyzed Cyclization | Palladium Catalyst | Highly substituted piperazines | organic-chemistry.org |

| Amino acid derived cyclic sulfamidates | Intramolecular Hydroamination | - | 2,6-disubstituted piperazines | organic-chemistry.org |

| bis(oximinoalkyl)amines | Catalytic Reductive Cyclization | 5%-Pd/C or Raney Nickel | Carbon-substituted piperazines | nih.gov |

Derivatization Strategies for Arylpiperazines

Once the piperazine core is formed, further derivatization can be carried out to introduce the desired aryl group and other substituents.

N-alkylation is a crucial step in the synthesis of many arylpiperazine derivatives. Direct alkylation of amines with alkyl halides (a nucleophilic substitution reaction) is often challenging to control and can lead to over-alkylation, producing a mixture of secondary and tertiary amines. masterorganicchemistry.commasterorganicchemistry.com

Reductive amination, also known as reductive alkylation, is a more controlled and widely used method for amine synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the conversion of a carbonyl group (aldehyde or ketone) and an amine to an amine via an imine intermediate, which is then reduced. wikipedia.org The process can be carried out in a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN), which can selectively reduce imines in the presence of aldehydes, and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation (H2 with Pd, Pt, or Ni catalysts) can also be employed. wikipedia.orgyoutube.com The choice of reducing agent can depend on the presence of other functional groups in the molecule. youtube.com Catalyst-controlled reductive amination using transition metal catalysts such as ruthenium, iridium, and nickel complexes can offer high levels of regio- and stereoselectivity. jocpr.com

The table below compares nucleophilic substitution and reductive amination for N-alkylation.

| Technique | Description | Advantages | Disadvantages | Common Reagents | References |

| Nucleophilic Substitution (SN2) | Direct reaction of an amine with an alkyl halide. | Straightforward concept. | Difficult to control, often leads to over-alkylation and mixtures of products. | Alkyl halides (e.g., CH3I). | masterorganicchemistry.commasterorganicchemistry.com |

| Reductive Amination | Reaction of a carbonyl compound with an amine to form an imine, followed by reduction. | High control, avoids over-alkylation, versatile for a wide range of amines. | Requires a carbonyl precursor and a reducing agent. | Aldehydes/ketones, NaBH3CN, NaBH(OAc)3, NaBH4, H2/Pd. | masterorganicchemistry.comwikipedia.org |

The o-tolyl group in 1-(o-tolyl)piperazine can be further functionalized to modulate the compound's properties. While specific examples for the direct functionalization of the o-tolyl group in this exact molecule are not extensively detailed in the provided search results, general principles of aromatic substitution can be applied. The presence of the methyl group on the aromatic ring influences the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions relative to the methyl group. However, steric hindrance from the adjacent piperazine ring may favor substitution at the less hindered positions. The arylpiperazine moiety itself can influence the electronic properties of the tolyl ring. For instance, the arylpiperazine moiety possesses a protonated nitrogen atom that can engage in interactions within receptor binding sites. mdpi.com Modifications to the aryl ring, such as the introduction of a methoxy (B1213986) group, have been shown to be favorable in certain biological contexts by enabling hydrogen bonding. mdpi.com

Catalytic Methods in 1-(o-Tolyl)piperazine Dihydrochloride (B599025) Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of piperazine and its derivatives. researchgate.netdntb.gov.ua A variety of catalytic systems have been developed for both the formation of the piperazine ring and its subsequent derivatization.

For the synthesis of the piperazine core, catalytic processes such as the intermolecular cyclization of ethylenediamine and ethylene glycol, and the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine (B155796) are highly effective. researchgate.net Supported metal catalysts are often used to enhance reaction rates and facilitate catalyst recovery and reuse. nih.gov Hydrogenation catalysts, particularly those based on nickel, copper, and cobalt oxides, are essential for reactions involving the combination of glycols or alkanolamines with alkylene diamines. google.com

In the derivatization of the piperazine ring, palladium-catalyzed reactions are valuable for creating highly substituted piperazines. organic-chemistry.org Visible-light-promoted reactions also offer a mild and efficient route to arylpiperazines. organic-chemistry.org For N-alkylation, Cp*Ir complexes have been shown to catalyze the N-alkylative homocoupling of ethanolamines and the double N-alkylation of primary amines with diethanolamines to yield piperazine derivatives. clockss.org

The table below highlights some catalytic methods used in piperazine synthesis.

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Intermolecular Cyclization | Ni, Cu, Co oxides | Ethylene glycol, Ethylenediamine | Piperazine | google.com |

| Intramolecular Cyclization | Pd catalyst | Propargyl unit, Diamines | Substituted Piperazines | organic-chemistry.org |

| N-Alkylation | Cp*Ir complex | Ethanolamines, Primary amines, Diethanolamines | N-substituted Piperazines | clockss.org |

| General Synthesis | Supported Metal Ions | Piperazine-1-ium cation | Monosubstituted Piperazines | nih.gov |

| Reductive Cyclization | 5%-Pd/C or Raney Nickel | Dioximes | Carbon-substituted piperazines | nih.gov |

Process Optimization and Scale-Up Considerations in Academic Synthesis

The transition of a synthetic route for 1-(o-tolyl)piperazine dihydrochloride from a small-scale laboratory procedure to a larger, more efficient process suitable for academic research purposes necessitates a thorough evaluation of various reaction parameters. This optimization and scale-up are not merely about increasing the quantities of reactants but involve a systematic study to enhance yield, purity, and efficiency while maintaining safety and economic viability within an academic setting. Key considerations revolve around the choice of synthetic methodology, reaction conditions, and purification strategies.

One of the most prevalent and effective methods for the synthesis of N-arylpiperazines, including 1-(o-tolyl)piperazine, is the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction offers a versatile and high-yielding route, which is amenable to optimization. wikipedia.orgnumberanalytics.combristol.ac.ukresearchgate.netresearchgate.net The general reaction involves the coupling of an aryl halide (e.g., 2-chlorotoluene (B165313) or 2-bromotoluene) with piperazine. The subsequent formation of the dihydrochloride salt is typically achieved by treating the free base with hydrochloric acid.

Optimization of Reaction Parameters

In an academic laboratory, the optimization of the synthesis of 1-(o-tolyl)piperazine would systematically investigate several critical factors to maximize the reaction's output and reproducibility. These parameters include the choice of catalyst, ligand, base, solvent, reaction temperature, and reactant stoichiometry.

Catalyst and Ligand Selection: The heart of the Buchwald-Hartwig amination lies in the palladium catalyst and its associated phosphine (B1218219) ligand. While first-generation catalysts like those based on P(o-tolyl)3 were initially used, newer generations of ligands have demonstrated superior activity and broader substrate scope. wikipedia.org For the synthesis of 1-(o-tolyl)piperazine, a screening of different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) would be conducted to identify the most effective combination.

Temperature and Reaction Time: The reaction temperature significantly influences the rate of reaction. A temperature profile study would be performed to find the optimal balance between reaction speed and the prevention of thermal degradation of reactants or products. Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) would establish the minimum time required for complete conversion.

The following interactive table summarizes a hypothetical optimization study for the Buchwald-Hartwig synthesis of 1-(o-tolyl)piperazine in an academic research setting.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 (2) | P(o-tolyl)3 (4) | NaOtBu (1.2) | Toluene | 100 | 24 | 65 |

| 2 | Pd2(dba)3 (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 85 |

| 3 | Pd2(dba)3 (1) | XPhos (2) | LiHMDS (1.2) | Dioxane | 100 | 12 | 92 |

| 4 | Pd2(dba)3 (1) | XPhos (2) | K2CO3 (2.0) | DMF | 120 | 24 | 78 |

| 5 | Pd2(dba)3 (1) | RuPhos (2) | LiHMDS (1.2) | Dioxane | 100 | 12 | 90 |

| 6 | Pd2(dba)3 (0.5) | XPhos (1) | LiHMDS (1.2) | Dioxane | 100 | 12 | 88 |

This table is a representation of typical optimization data and does not reflect actual experimental results.

Scale-Up Considerations in an Academic Laboratory

Scaling up the synthesis of this compound from a milligram or gram scale to a multi-gram or even hundred-gram scale, as might be needed for extensive research projects, presents several challenges.

Purification Strategy: While column chromatography is a common purification method in small-scale academic synthesis, it becomes cumbersome and resource-intensive for larger quantities. For the scale-up of 1-(o-tolyl)piperazine, alternative purification methods would be explored. Distillation of the free base under reduced pressure can be an effective method for purification before salt formation. Crystallization of the dihydrochloride salt from a suitable solvent system (e.g., ethanol/ether) is another highly effective and scalable purification technique that can yield a product of high purity.

Process Safety and Work-up: Handling larger quantities of flammable solvents and pyrophoric bases requires stringent safety protocols. The work-up procedure, including quenching the reaction, extraction, and washing, needs to be adapted for larger volumes to ensure efficient and safe handling. The formation of the dihydrochloride salt by adding hydrochloric acid must be done carefully to control the exotherm and ensure complete precipitation.

The following table outlines key considerations for scaling up the synthesis of this compound in an academic research environment.

| Parameter | Small-Scale (mg-g) | Academic Scale-Up (10-100 g) | Rationale for Change |

| Purification | Column Chromatography | Distillation of Free Base / Recrystallization of Salt | Scalability, efficiency, and reduced solvent consumption. |

| Reaction Monitoring | TLC, GC-MS | GC-MS, HPLC | More quantitative and precise monitoring for larger batches. |

| Heating/Cooling | Heating Mantle, Ice Bath | Jacketed Reactor, Mechanical Stirrer | Improved heat transfer and temperature control for larger volumes. |

| Reagent Addition | Manual (Pipette, Syringe) | Addition Funnel, Syringe Pump | Controlled and safe addition of reagents, especially for exothermic reactions. |

By systematically optimizing reaction parameters and carefully considering the challenges of scaling up, a robust and efficient process for the synthesis of this compound can be established within an academic research laboratory, providing a reliable supply of this important chemical compound for further investigation.

Comprehensive Pharmacological and Biological Investigations of 1 O Tolyl Piperazine Dihydrochloride

Receptor Binding Affinity and Selectivity Profiling

The pharmacological character of 1-(o-Tolyl)piperazine, an arylpiperazine derivative, is defined by its engagement with various neurotransmitter receptors. chemimpex.com The arylpiperazine scaffold is a recognized pharmacophore for numerous agents active within the central nervous system (CNS). nih.gov

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT3)

Arylpiperazine derivatives are widely recognized for their significant interactions with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. nih.gov This interaction is a key component of the mechanism for several therapeutic agents. mdpi.com Compounds featuring a (2-methoxyphenyl)piperazine motif, which is structurally similar to the 2-methylphenyl (o-tolyl) moiety, have demonstrated high-affinity binding to the 5-HT1A receptor. mdpi.comsemanticscholar.org For instance, certain N-substituted (2-methoxyphenyl)piperazine analogs exhibit Ki values in the low nanomolar range, indicating potent affinity. semanticscholar.org One such analog, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, was found to have a Ki of 0.4 nM for the 5-HT1A receptor. nih.gov While specific binding data for 1-(o-tolyl)piperazine at the 5-HT3 receptor is not extensively detailed in the reviewed literature, the broader class of arylpiperazines is known for a complex serotonergic profile, often showing selectivity for 5-HT1A and 5-HT2A subtypes over others. mdpi.com

Table 1: 5-HT1A Receptor Binding Affinities of Related Arylpiperazine Analogs

| Compound | 5-HT1A Receptor Affinity (Ki) |

|---|---|

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 nM semanticscholar.org |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 nM semanticscholar.org |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 nM nih.gov |

Dopamine (B1211576) Receptor Engagement

The arylpiperazine structure is a privileged motif for binding to the ancillary pocket of the dopamine D2 receptor. nih.gov The interaction is typically stabilized by the protonated piperazine (B1678402) nitrogen engaging with specific amino acid residues, such as Asp(III.32), and edge-to-face aromatic interactions with residues like Phe(VI.44) and Trp(VI.48). nih.gov Studies on N-phenylpiperazine analogs show that they generally exhibit low to moderate nanomolar affinities at both D2 and D3 dopamine receptors, often with a slight preference for the D3 subtype. mdpi.comresearchgate.net For example, N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i) showed high affinity for the D3 receptor with a pKi value of 8.42. researchgate.net While specific quantitative data for 1-(o-tolyl)piperazine is limited, its structural class is well-established as interacting significantly with D2-like dopamine receptors. nih.gov

Sigma Receptor Ligand Characteristics (e.g., σ1, σ2)

Sigma (σ) receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperone proteins that modulate a variety of cellular functions and are binding sites for diverse pharmacological agents, including many antipsychotics and antidepressants. researchgate.netnih.gov The antipsychotic haloperidol, for instance, binds to σ1 receptors with high affinity. nih.gov Studies have shown that compounds with high affinity for σ1 receptors can offer neuroprotection. nih.gov While direct binding affinity data for 1-(o-tolyl)piperazine at sigma receptors is not prominently available, various piperazine and N-arylpiperazine derivatives have been investigated as sigma receptor ligands. nih.gov The structural class to which 1-(o-tolyl)piperazine belongs is consistent with compounds known to interact with sigma receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates monoamine neurotransmission and is a modern target for the treatment of psychosis. wikipedia.orgmdpi.com Agonists for this receptor, such as Ulotaront and Ralmitaront, have undergone clinical investigation. mdpi.comnih.gov These known agonists belong to different chemical classes, such as 2-aminooxazolines, and are not typically arylpiperazines. nih.gov Some research has explored potential TAAR1 agonism in compounds like (-)-1-(benzofuran-2-yl)-2-propylaminopentane HCl ((-)BPAP), which was found to modulate both dopamine and GABA release, suggesting a complex interaction that may involve TAAR1. nih.gov However, a review of the available scientific literature does not provide direct evidence to characterize 1-(o-tolyl)piperazine as a TAAR1 agonist.

GABA Receptor Modulation

Recent research has identified a novel mechanism of action for piperazine derivatives involving direct interaction with γ-aminobutyric acid type A (GABAA) receptors. nih.gov The GABAA receptor is the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the brain. youtube.comwikipedia.org A study investigating a series of piperazine derivatives on the human α1β2γ2 GABAA receptor demonstrated that these compounds act as concentration-dependent inhibitors, or negative allosteric modulators. nih.gov

The study included methylphenylpiperazine (MPP) isomers, which encompasses 1-(o-tolyl)piperazine (2-methylphenylpiperazine or 2MPP). The derivatives were ranked by potency, with chlorophenylpiperazines showing the highest potency. This research provides direct evidence that 1-(o-tolyl)piperazine functions as a GABAA receptor antagonist. nih.gov

Neuropharmacological Effects and Mechanisms of Action

Potential Antidepressant Effects

The piperazine moiety is a common substructure in many antidepressant drugs, largely due to its favorable pharmacokinetic profile for crossing the blood-brain barrier and its role in the specific binding conformations of these agents. nih.gov While direct clinical data on 1-(o-Tolyl)piperazine dihydrochloride (B599025) as an antidepressant is not extensively documented, its role as a key building block in the synthesis of potential antidepressant compounds is noted. chemimpex.com Research into piperazine derivatives continues to be a significant area in the development of new treatments for depression. nih.gov

Studies on various piperazine derivatives have demonstrated significant antidepressant-like activity in preclinical models. For example, a novel xanthone (B1684191) derivative incorporating a piperazine ring, HBK-6, showed potent antidepressant-like effects in the forced swim test in mice, appearing to mediate its action through the serotonergic system. nih.gov The exploration of such derivatives underscores the therapeutic potential inherent in the piperazine scaffold for developing new antidepressant agents. nih.govnih.gov

Anxiolytic Activity Exploration

1-(o-Tolyl)piperazine hydrochloride is utilized in neuropharmacological studies to explore its effects on neurotransmitter systems, which aids researchers in understanding and developing treatments for conditions like anxiety. chemimpex.com The anxiolytic-like properties of various piperazine derivatives have been investigated in numerous experimental models. nih.govnih.govispub.com

For instance, the compound 1-(1-naphthyl)-piperazine (1-NP) demonstrated anxiolytic-like effects in the open-field test in rats. nih.gov Another study on a different piperazine derivative, LQFM032, also reported anxiolytic-like activity in elevated plus maze and light-dark box tests, with effects suggested to be mediated through benzodiazepine (B76468) and nicotinic pathways. nih.govresearchgate.net These findings on related compounds highlight the potential of the piperazine chemical class in the development of new anxiolytic therapies.

Impact on Neurological Disorders

The compound 1-(o-Tolyl)piperazine hydrochloride is recognized by researchers for its potential in the development of treatments for a range of neurological disorders. chemimpex.com It serves as a key intermediate in the synthesis of pharmaceutical agents designed to target these conditions, with the goal of enhancing drug efficacy and specificity. chemimpex.com The piperazine structure is a key component in compounds designed to inhibit enzymes implicated in neurological conditions like Alzheimer's and Parkinson's disease. nih.gov

Research has focused on piperazine-substituted chalcones as inhibitors of monoamine oxidases (MAOs), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), all of which are targets in the treatment of neurological disorders. nih.gov Specific derivatives showed remarkable inhibitory activity against MAO-B, suggesting their potential as therapeutic candidates. nih.gov

| Derivative | Target Enzyme | IC50 Value (μM) | Potential Application |

| PC10 | MAO-B | 0.65 | Neurological Disorders |

| PC11 | MAO-B | 0.71 | Neurological Disorders |

| PC3 | BACE-1 | 6.72 | Neurological Disorders |

| PC4 | AChE | 8.77 | Neurological Disorders |

| This table summarizes the inhibitory activities of select piperazine-containing derivatives against enzymes relevant to neurological disorders. nih.gov |

Anti-inflammatory and Analgesic Potentials

1-(o-Tolyl)piperazine hydrochloride is applied in the synthesis of compounds investigated for their anti-inflammatory and analgesic properties. chemimpex.com While direct studies on this specific compound are limited, research into the broader class of piperazine derivatives has shown promising results. nih.gov For example, newly synthesized piperazine derivatives PD-1 and PD-2 demonstrated significant anti-inflammatory activity by inhibiting the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov

The search for safer and more effective analgesics has also led researchers to explore molecules containing the piperazine ring system. mdpi.com The rationale is based on the known central nervous system effects of compounds bearing this structure. mdpi.com

| Compound | Anti-inflammatory Action (at 10 μM) |

| PD-1 | 39.42% inhibition of nitrite production; 56.97% inhibition of TNF-α generation. nih.gov |

| PD-2 | 33.7% inhibition of nitrite production; 44.73% inhibition of TNF-α generation. nih.gov |

| This table shows the in vitro anti-inflammatory effects of two novel piperazine derivatives. |

Antimicrobial and Antibacterial Efficacy

The piperazine moiety is a pharmacophore found in numerous marketed drugs, including antibiotics. nih.gov The piperazine ring has been a core component in antibiotics from the second generation up to the sixth generation. nih.gov Research has demonstrated that piperazine-based polymers can exhibit significant antimicrobial activity against bacteria such as E. coli and S. aureus. nih.gov The mechanism of action is believed to involve targeting the cytoplasmic membrane of the bacteria, leading to the leakage of internal components and cell death. nih.gov

Studies on specific piperazine derivatives have shown varied antibacterial efficacy against different pathogenic strains. ijcmas.com For example, out of thirty piperazine compounds tested, five showed antibacterial activity against six pathogenic bacteria, including both Gram-positive and Gram-negative species. ijcmas.com Another study on the piperazine derivative 1-(1-Naphthylmethyl)-piperazine (NMP) found it could reverse multidrug resistance in several members of the Enterobacteriaceae family, including clinical isolates of Klebsiella pneumoniae and Enterobacter aerogenes. nih.gov This effect was particularly noted for antibiotics like levofloxacin (B1675101) and tetracycline. nih.gov

Antineoplastic Activity and Cancer Research Applications

The piperazine scaffold has been investigated for its potential in developing anticancer agents. nih.gov In one study, piperazine derivatives PD-1 and PD-2 were shown to effectively inhibit the growth of HepG2 liver cancer cells in a dose-dependent manner. nih.gov

Androgen Receptor Antagonism Studies

A significant area of research involving the tolyl-piperazine structure is in the development of androgen receptor (AR) antagonists for the treatment of prostate cancer. acs.orgnih.govresearchgate.net The androgen receptor is a critical drug target in prostate cancer, and blocking its activity is a primary therapeutic strategy. nih.govmdpi.com

In the synthesis of novel, non-steroidal AR antagonists, a Suzuki coupling reaction has been used to install an o-tolyl group onto a core structure, which is a key step that involves a moiety identical to part of 1-(o-Tolyl)piperazine. acs.orgnih.gov This highlights the importance of the o-tolyl group in the structure-activity relationship for these antagonists. acs.orgnih.gov Furthermore, in silico studies of newly designed piperazine-linked thiohydantoin derivatives identified several potential AR antagonists with strong binding affinity, suggesting that the piperazine linker is effective for this therapeutic target. researchgate.net These studies aim to develop new treatments for castration-resistant prostate cancer by identifying compounds that can effectively inhibit the androgen receptor. acs.orgnih.gov

| Study Type | Key Finding | Relevance to 1-(o-Tolyl)piperazine |

| Synthesis Study | An o-tolyl group was installed via Suzuki coupling to create a potent androgen receptor antagonist. acs.orgnih.gov | Demonstrates the utility of the "o-tolyl" structural component in AR antagonist design. |

| In Silico Docking | Piperazine-linked thiohydantoin derivatives showed high binding affinity to the androgen receptor. researchgate.net | Shows the value of the "piperazine" core as a linker in designing AR antagonists. |

| Cell-based Assays | A high-throughput screen identified a thioether with a piperazine moiety as an antagonist of the nuclear androgen receptor. acs.orgnih.gov | Confirms the potential of piperazine-containing compounds in cancer research. |

| This table presents findings from studies on androgen receptor antagonists that utilize structural motifs found in 1-(o-Tolyl)piperazine. |

In Vitro and In Vivo Anticancer Evaluation

The piperazine scaffold is a significant pharmacophore in the development of novel anticancer agents, with numerous derivatives demonstrating potent cytotoxic and antiproliferative activities. researchgate.netderpharmachemica.com While direct in vivo anticancer evaluations for 1-(o-tolyl)piperazine dihydrochloride are not extensively documented in the available literature, the in vitro anticancer potential of closely related piperazine-containing molecules has been explored against various human cancer cell lines. These studies provide a basis for understanding the potential role of the tolyl-piperazine moiety in oncology.

Derivatives incorporating the piperazine ring have shown significant growth inhibitory, cytostatic, and cytotoxic effects. derpharmachemica.com For instance, a series of novel vindoline-piperazine conjugates were investigated for their in vitro antiproliferative activity across 60 human tumor cell lines. nih.govnih.gov In these studies, compounds featuring substituted piperazine moieties attached to the vindoline (B23647) core exhibited potent effects, with some derivatives showing low micromolar growth inhibition (GI₅₀) values. nih.govnih.gov Specifically, a conjugate containing a 1-bis(4-fluorophenyl)methyl piperazine showed moderate to high activity against colon, CNS, and melanoma cell lines. mdpi.com Another derivative with a 4-trifluoromethylphenyl substituent on the piperazine ring was highly effective against several cancer types, including colon cancer and melanoma. mdpi.com

Similarly, the introduction of a piperazine ring to other heterocyclic systems, such as oxazolopyrimidines, has yielded compounds with significant anticancer properties. One such derivative, 5-phenyl-7-piperazin-1-yl-2-p-tolyl capes.gov.brnih.govoxazolo[4,5-d]pyrimidine, displayed broad-spectrum activity with GI₅₀ values in the range of 0.2–2.0 μM against a panel of cancer cell lines. derpharmachemica.com The success of these related structures underscores the importance of the piperazine ring in designing new anticancer drug candidates. researchgate.net Phenylpiperazine derivatives of 1,2-benzothiazine have also been synthesized and tested, with compounds containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent showing cytotoxicity comparable to or greater than the established anticancer drug doxorubicin (B1662922) against breast adenocarcinoma (MCF7) cells. mdpi.comnih.gov

The data from related compounds suggest that the 1-(o-tolyl)piperazine moiety could contribute to cytotoxic activity. The table below summarizes the anticancer activity of various piperazine derivatives, illustrating the general potential of this class of compounds.

Table 1: In Vitro Anticancer Activity of Selected Piperazine Derivatives This table is representative of the activity of piperazine derivatives and not of this compound itself.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Result | Citation(s) |

|---|---|---|---|---|

| Vindoline-piperazine conjugate (with 1-bis(4-fluorophenyl)methyl piperazine) | Non-small cell lung cancer (HOP-92) | GI₅₀ | 1.35 μM | nih.gov |

| Vindoline-piperazine conjugate (with [4-(trifluoromethyl)benzyl]piperazine) | Breast Cancer (MDA-MB-468) | GI₅₀ | 1.00 μM | nih.gov |

| 5-phenyl-7-piperazin-1-yl-2-p-tolyl capes.gov.brnih.govoxazolo[4,5-d]pyrimidine | Leukemia (CCRF-CEM) | LC₅₀ | >100 μM | derpharmachemica.com |

| 5-phenyl-7-piperazin-1-yl-2-p-tolyl capes.gov.brnih.govoxazolo[4,5-d]pyrimidine | Colon Cancer | GI₅₀ | 0.2-2.0 μM | derpharmachemica.com |

Cholinesterase Inhibition Studies and Neurodegenerative Disease Context (e.g., Alzheimer's disease)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss, partly attributed to a deficiency in the neurotransmitter acetylcholine (B1216132). nih.govnih.gov A primary therapeutic strategy involves the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase acetylcholine levels in the brain. nih.govmdpi.com The piperazine nucleus is a key structural element in the design of new cholinesterase inhibitors. mdpi.com

Research into novel treatments for AD has led to the development of multi-target compounds, with piperazine derivatives being a central focus. nih.gov Studies have shown that synthetic piperazine derivatives can effectively inhibit both AChE and BChE. mdpi.com For example, a series of 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate derivatives were synthesized and evaluated for their anticholinesterase activity. mdpi.com The results indicated that while the choice of the secondary amine (piperazine, piperidine, or morpholine) did not drastically affect potency, the substituents on these rings were crucial for biological activity. mdpi.com The presence of a trifluoromethyl group, for instance, significantly influenced inhibitory activity. mdpi.com

The structural features required for potent cholinesterase inhibition often include a central ring system, a basic region (like the piperazine ring), and an appropriate linker. mdpi.com The bulky nature of certain substituents is thought to be advantageous for BChE inhibition, as its active site is larger and more accommodating than that of AChE. mdpi.com In one study, piperazine-based compounds were designed to also target the aggregation of amyloid-β and tau peptides, which are other hallmarks of AD. nih.gov This multi-target approach highlights the versatility of the piperazine scaffold in addressing the complex pathophysiology of Alzheimer's disease. nih.gov

The table below presents cholinesterase inhibition data for representative piperazine-containing compounds, demonstrating their potential relevance in the context of neurodegenerative diseases.

Table 2: Cholinesterase Inhibition by Representative Piperazine Derivatives This table is illustrative of the activity of piperazine derivatives and not of this compound itself.

| Compound/Derivative | Target Enzyme | Activity Metric | Result | Citation(s) |

|---|---|---|---|---|

| 2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | IC₅₀ | 5.5 ± 0.7 μM | researchgate.net |

| 2-(9-Acridinylamino)-2-oxoethyl 4-(2-(dimethylamino)ethyl)piperazine-1-carbodithioate | AChE/BChE | Not specified | Inhibitory activity confirmed | mdpi.com |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The biological activity of piperazine derivatives is highly dependent on their structural features. nih.gov Structure-Activity Relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets. The two nitrogen atoms in the piperazine ring provide key sites for modification, influencing properties like solubility, bioavailability, and target affinity. nih.gov

For arylpiperazine derivatives, the nature and position of the substituent on the phenyl ring are critical determinants of activity and receptor selectivity. For example, in the context of 5-HT₁ₐ receptor antagonists, a 1-(o-methoxyphenyl)piperazine fragment was long considered essential for activity. capes.gov.br However, further studies showed that simplification of other parts of the molecule could retain or alter the pharmacological profile, indicating a complex interplay between different structural components. capes.gov.br

In the development of narcotic analgesics, SAR studies of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed that the stereochemistry and the nature of the substituent on the piperazine nitrogen profoundly affect whether the compound acts as an agonist or an antagonist. nih.gov For instance, S-(+) enantiomers generally showed stronger analgesic activity than their R-(-) counterparts. nih.gov

In the context of anticancer agents, modifications to the piperazine ring have led to significant changes in cytotoxicity. In a series of 1,2-benzothiazine derivatives, substituting the phenyl ring of the phenylpiperazine moiety with two chlorine atoms (3,4-dichloro) resulted in significantly higher cytotoxicity against breast cancer cells compared to other substitution patterns. mdpi.comnih.gov Similarly, for vindoline-piperazine conjugates, the type of substituent on the piperazine nitrogen and the linker used to attach it to the vindoline core dramatically influenced antiproliferative potency and selectivity against different cancer cell lines. nih.govnih.gov

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding and predicting the biological activity of piperazine derivatives. nih.govresearchgate.net

QSAR analysis aims to build statistically significant models that correlate chemical structure with biological activity. nih.gov For a series of piperine (B192125) analogs, a QSAR model revealed that descriptors like the partial negative surface area and the molecular shadow were key predictors of inhibitory activity against a bacterial efflux pump. nih.gov Such models can guide the design of new compounds with enhanced activity. nih.govnih.gov

Molecular docking studies provide insights into how these molecules bind to their biological targets at an atomic level. nih.govindexcopernicus.com Docking simulations of piperazine derivatives into the active sites of various enzymes have helped elucidate their mechanism of action. For example, docking of piperazine-linked naphthalimide derivatives into the active site of carbonic anhydrase IX (a cancer-related target) revealed key hydrogen bonding and hydrophobic interactions with specific amino acid residues, explaining their inhibitory potential. nih.gov In another study, docking of phenylpiperazine derivatives of 1,2-benzothiazine showed that the compounds could bind to both the DNA-topoisomerase II complex and the minor groove of DNA, suggesting a multi-faceted mechanism for their anticancer effects. mdpi.comnih.gov These computational studies are often in good agreement with experimental biological data and are invaluable for the rational design of new, more potent therapeutic agents. researchgate.netfgcu.edu

Advanced Analytical Methodologies for 1 O Tolyl Piperazine Dihydrochloride Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 1-(o-Tolyl)piperazine Dihydrochloride (B599025). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 1-(o-Tolyl)piperazine Dihydrochloride. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For this compound, specific chemical shifts (δ) are expected. The aromatic protons on the tolyl group typically appear in the downfield region (δ 7.0-7.5 ppm). The methyl protons on the tolyl group will produce a singlet peak further upfield, generally around δ 2.3 ppm. The protons on the piperazine (B1678402) ring will exhibit complex signals, often as multiplets, due to their interactions and the presence of the two hydrochloride salts, which protonate the nitrogen atoms. These piperazine protons are typically observed in the δ 3.0-4.0 ppm range. The two N-H protons from the dihydrochloride salt would appear as broad singlets, often further downfield and their position can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons of the tolyl ring are expected between δ 120-150 ppm. The methyl carbon signal appears at a characteristic upfield position (around δ 15-20 ppm). The carbons of the piperazine ring would be found in the δ 40-60 ppm region. nih.govnetlify.app The exact chemical shifts are influenced by the solvent and the protonation state of the piperazine nitrogens. sigmaaldrich.comchemicalbook.com

Expected NMR Chemical Shifts for 1-(o-Tolyl)piperazine (Note: Data is predicted and based on typical values for analogous structures. Actual values may vary based on solvent and experimental conditions.)

| Atom Type | Spectrum | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 7.5 | Multiplet |

| Piperazine Protons | ¹H NMR | 3.0 - 4.0 | Multiplet |

| Methyl Protons | ¹H NMR | ~2.3 | Singlet |

| N-H Protons (salt) | ¹H NMR | Variable, broad | Broad Singlet |

| Aromatic Carbons | ¹³C NMR | 120 - 150 | - |

| Piperazine Carbons | ¹³C NMR | 40 - 60 | - |

| Methyl Carbon | ¹³C NMR | 15 - 20 | - |

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Standard MS: In electron ionization (EI) mode, the mass spectrum of the free base, 1-(o-Tolyl)piperazine, would show a molecular ion [M]⁺ peak corresponding to its molecular weight. Key fragmentation pathways for phenylpiperazines involve the cleavage of the piperazine ring and the bond between the ring and the aryl group. xml-journal.netresearchgate.net Common fragments include the tolyl cation and various nitrogen-containing fragments from the piperazine ring, such as ions at m/z 56 (C₃H₆N⁺). nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This is crucial for confirming the identity of the compound and distinguishing it from isomers or compounds with the same nominal mass.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique. After separation by HPLC, the compound is ionized (typically using electrospray ionization, ESI) to produce the protonated molecular ion [M+H]⁺. This precursor ion is then selected and fragmented to produce a characteristic pattern of product ions. This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and allows for quantification at very low levels. The fragmentation of the [M+H]⁺ ion of 1-(o-Tolyl)piperazine would yield characteristic product ions resulting from the cleavage of the piperazine ring. xml-journal.net

Expected Mass Spectrometry Fragments for 1-(o-Tolyl)piperazine

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion (free base) | 177.1386 |

| [C₇H₇]⁺ | Tolyl Cation | 91.0542 |

| [C₄H₁₀N]⁺ | Piperazine Ring Fragment | 72.0808 |

| [C₃H₆N]⁺ | Piperazine Ring Fragment | 56.0495 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in the compound. The FTIR spectrum of this compound would display several characteristic absorption bands. Data from the closely related 1-(p-Tolyl)piperazine hydrochloride provides a strong basis for expected peak locations. nih.gov

Key expected vibrations include:

N-H Stretching: Broad and strong absorptions in the 2400-3000 cm⁻¹ region, characteristic of the amine hydrochloride salt.

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ from the piperazine ring and methyl group.

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range corresponding to the aromatic ring.

C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

Expected FTIR Absorption Bands for this compound (Based on data for the analogous p-tolyl isomer) nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine Salt) | 2400 - 3000 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, byproducts, or other components in a mixture. This allows for both purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

HPLC is the most widely used chromatographic technique for the analysis of non-volatile compounds like substituted piperazines. np-mrd.org A reversed-phase (RP-HPLC) method is typically employed for this compound.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape for the basic analyte. nih.gov Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the tolyl group provides a chromophore that absorbs UV light. The method can be validated for linearity, accuracy, and precision to serve as a robust quantitative assay. nih.gov

Typical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~210-254 nm |

| Column Temperature | 30-40 °C |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. 1-(o-Tolyl)piperazine, as a free base, is sufficiently volatile for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. unodc.orgrsc.org

The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. A common stationary phase for this type of analysis is a 5% phenyl / 95% dimethylpolysiloxane column. The temperature of the column is typically programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov GC-MS provides both retention time and a mass spectrum for unequivocal peak identification. semanticscholar.orgojp.gov

Typical GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 290°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique that offers high resolution, sensitivity, and speed for the separation, identification, and quantification of compounds in complex mixtures. In the analysis of piperazine derivatives, UPLC-MS/MS plays a crucial role. The UPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), which provides sharper and narrower peaks compared to traditional HPLC, leading to better separation efficiency.

The separated components are then introduced into a tandem mass spectrometer (MS/MS). This detector provides two stages of mass analysis. The first stage selects a specific parent ion (in this case, the molecular ion of 1-(o-Tolyl)piperazine), which is then fragmented. The second stage analyzes the resulting fragment ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in complex biological matrices.

For the analysis of piperazine derivatives, a reversed-phase UPLC system is commonly employed. The separation is typically achieved on a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solution (containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile. Electrospray ionization (ESI) in the positive mode is frequently used for the analysis of piperazine compounds due to the basic nature of the nitrogen atoms, which are readily protonated.

The data generated by UPLC-MS/MS can be complex, often requiring multivariate statistical analysis methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to interpret the results, identify patterns, and detect subtle differences between samples.

Table 1: Illustrative UPLC-MS/MS Parameters for Piperazine Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography System | UPLC | High-resolution separation, short analysis time. |

| Column | Reversed-Phase C18 or Phenyl, <2 µm particle size | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Aqueous component of the gradient. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the gradient. |

| Gradient | Linear gradient, e.g., 1% to 99% B over several minutes | Elution of compounds with varying polarities. |

| Flow Rate | ~0.3 - 0.5 mL/min | Optimized for small particle size columns. |

| Injection Volume | 1 - 5 µL | |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes basic compounds like piperazines. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Enables MRM for high selectivity and sensitivity. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Quantification based on specific parent-to-fragment ion transitions. |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, this method can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are collected and analyzed. By applying Fourier transform mathematics, the diffraction data is converted into an electron density map of the crystal, from which the positions of the individual atoms can be determined and the complete molecular structure can be built.

Table 2: Example of Crystal Structure Data Obtainable from X-ray Diffraction (Hypothetical for a Piperazine Derivative) | Parameter | Description | | :--- | :--- | | Crystal System | e.g., Monoclinic, Orthorhombic | The symmetry class of the crystal lattice. | | Space Group | e.g., P2₁/c | Describes the symmetry operations of the unit cell. | | Unit Cell Dimensions | a (Å), b (Å), c (Å), α (°), β (°), γ (°) | The dimensions and angles of the repeating unit of the crystal. | | Z Value | | The number of molecules per unit cell. | | Bond Lengths (Å) | | Precise distances between bonded atoms. | | **Bond Angles (°) ** | | Precise angles between adjacent chemical bonds. | | Torsional Angles (°) | | Defines the conformation of the molecule. | | Hydrogen Bonding Network | | Describes intermolecular interactions involving hydrogen atoms. |

Method Validation and Quality Control in Research Settings

In any research setting, the analytical methods used for the characterization of compounds like this compound must be validated to ensure they are reliable, reproducible, and fit for their intended purpose. Method validation is a critical component of quality control, providing documented evidence that a method performs as expected.

The validation process assesses several key parameters according to established guidelines:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria in Research |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | Peak purity analysis, separation of analyte from known impurities. |

| Linearity (r²) | Correlation coefficient for the calibration curve. | r² ≥ 0.99 |

| Accuracy (% Recovery) | Percentage of true value recovered. | Typically 98-102% for drug substance, may vary for impurities. |

| Precision (% RSD) | Relative Standard Deviation of replicate measurements. | ≤ 2% for drug substance, higher limits for trace impurities. |

| LOD (S/N Ratio) | Signal-to-Noise Ratio. | Typically ≥ 3:1 |

| LOQ (S/N Ratio) | Signal-to-Noise Ratio. | Typically ≥ 10:1 |

| Robustness | Insensitivity to small changes in method parameters. | % RSD of results should remain within acceptable limits. |

Translational Research and Drug Development Prospects of 1 O Tolyl Piperazine Dihydrochloride

Contributions as a Core Intermediate in Pharmaceutical Drug Discovery

The piperazine (B1678402) moiety is a frequently utilized heterocycle in the synthesis of biologically active compounds and approved drugs. nih.govresearchgate.net Its utility stems from its impact on physicochemical properties, its structural characteristics, and its straightforward application in synthetic chemistry. nih.gov The 1-(o-Tolyl)piperazine structure, in particular, serves as a crucial building block for more complex molecules.

One of the primary applications of 1-(o-tolyl)piperazine as an intermediate is in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a known starting material or key intermediate in the synthesis of several drugs. The synthetic routes to many piperazine-containing drugs involve the alkylation of a pre-formed piperazine ring, such as 1-(o-tolyl)piperazine, with a suitable electrophile. nih.gov This modular approach allows for the efficient generation of diverse chemical libraries for drug screening.

The value of 1-(o-tolyl)piperazine as an intermediate is underscored by its role in the synthesis of compounds targeting the central nervous system (CNS). Many piperazine derivatives exhibit pharmacological activity that involves the modulation of monoamine pathways, making them subjects of research for antipsychotic, antidepressant, and anxiolytic applications. nih.gov The synthesis of these complex molecules often relies on the availability of functionalized piperazine intermediates like 1-(o-tolyl)piperazine.

Strategic Design of Novel Therapeutic Agents based on the 1-(o-Tolyl)piperazine Scaffold

The 1-(o-tolyl)piperazine scaffold has been strategically employed in the design of novel therapeutic agents, extending beyond its use as a simple intermediate. The arylpiperazine motif is a key pharmacophore in many CNS-active drugs. Researchers have systematically modified the 1-(o-tolyl)piperazine core to explore structure-activity relationships (SAR) and develop compounds with improved potency, selectivity, and pharmacokinetic profiles.

A notable area of research involves the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors. For example, SAR studies on analogs of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol have explored various substitutions on the arylpiperazine ring to probe the binding domains of dopamine D2/D3 receptors. researchgate.net These studies indicate that the nature of the aryl group on the piperazine ring is critical for receptor affinity and functional activity. researchgate.net

Furthermore, the introduction of different substituents on the phenyl ring of the arylpiperazine moiety has been shown to significantly influence biological activity. SAR studies have indicated that ortho-substituted phenyl groups can lead to derivatives with moderate to strong cytotoxic activities against certain cancer cell lines. mdpi.com The modular nature of the arylpiperazine structure allows medicinal chemists to fine-tune the properties of drug candidates by altering the substitution pattern on either the aromatic ring or the second nitrogen of the piperazine ring. researchgate.netmdpi.com

The design of dual-targeting compounds is another strategic application of the 1-(o-tolyl)piperazine scaffold. For instance, researchers have explored piperazine derivatives as antagonists for both histamine (B1213489) H3 and sigma-1 receptors, which have shown promise for antinociceptive properties. acs.org In such designs, the piperazine core acts as a central linker connecting different pharmacophoric elements, each responsible for interacting with a specific biological target.

Table 1: Examples of Strategic Modifications on the Arylpiperazine Scaffold

| Modification Strategy | Therapeutic Target | Desired Outcome |

| Substitution on the phenyl ring | Dopamine D2/D3 Receptors | Enhanced binding affinity and functional potency researchgate.net |

| Substitution on the second piperazine nitrogen | Various (e.g., cancer cell lines) | Improved cytotoxic activity or other biological effects researchgate.netmdpi.com |

| Hybridization with other pharmacophores | Histamine H3 / Sigma-1 Receptors | Creation of dual-acting ligands for complex diseases acs.org |

Emerging Therapeutic Applications Beyond Neuropharmacology (e.g., Cardiovascular and Renal Diseases)

While the 1-(o-tolyl)piperazine scaffold is most renowned for its applications in neuropharmacology, its derivatives are being investigated for a broader range of therapeutic uses, including in cardiovascular and renal diseases. The inherent properties of the piperazine ring, such as its ability to improve the pharmacokinetic features of drug candidates, make it an attractive scaffold for various therapeutic areas. nih.gov

In the context of cardiovascular disease, piperazine derivatives have been explored for their potential antiarrhythmic and cardioprotective effects. Studies have shown that piperazine citrate (B86180) can protect the rat heart against chemically induced ventricular fibrillation and may possess antiarrhythmic properties. researchgate.net While not directly involving the o-tolyl derivative, this research highlights the potential of the core piperazine structure in cardiovascular applications. Other piperazine derivatives have been investigated for their effects on blood pressure and regional blood flow. nih.gov

Regarding renal diseases, certain piperazine-containing compounds have demonstrated therapeutic potential. Piperazine ferulate, for example, is used for the treatment of kidney diseases and has been shown to ameliorate the development of diabetic nephropathy in animal models. nih.govresearchgate.net The proposed mechanism involves the regulation of endothelial nitric oxide synthase (eNOS) expression and activity, which plays a crucial role in renal health. nih.govresearchgate.net However, it is also important to note that high doses or use in patients with pre-existing renal insufficiency can lead to adverse effects, indicating that the dose and patient population are critical considerations. nih.govresearchgate.netscialert.net

Table 2: Investigated Therapeutic Areas for Piperazine Derivatives Beyond Neuropharmacology

| Therapeutic Area | Example Compound/Derivative | Investigated Effect | Reference |

| Cardiovascular | Piperazine Citrate | Antiarrhythmic, Cardioprotective | researchgate.net |

| 1-(2'' pyrimidyl)-5 piperonyl piperazine | Effects on blood pressure and blood flow | nih.gov | |

| Renal | Piperazine Ferulate | Amelioration of diabetic nephropathy | nih.govresearchgate.net |

| Oncology | Various Arylpiperazines | Cytotoxic effects against cancer cells | mdpi.com |

Privileged Structure Concept in Piperazine-Based Drug Design

The piperazine ring is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes such scaffolds highly valuable starting points for the design of new drugs for a wide range of diseases. nih.gov

The piperazine moiety fits this description for several reasons:

Versatile Binding: It can interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This is evident from the wide array of therapeutic applications for piperazine-containing drugs, such as antipsychotics, antihistamines, and anticancer agents. nih.govnih.gov

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be functionalized, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity. nih.gov This is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Accessibility: The piperazine ring is synthetically tractable, meaning it can be easily incorporated into larger molecules and modified to create diverse chemical libraries. nih.gov

The 1-(o-tolyl)piperazine structure is a prime example of a building block that leverages the privileged nature of the piperazine scaffold. The tolyl group provides a specific aryl interaction, while the second nitrogen atom remains available for further modification, enabling the creation of a vast number of derivatives targeting different receptors and enzymes. The benzoylpiperidine fragment is also considered a potential bioisostere of the piperazine ring, further highlighting the importance of this structural class in drug design. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(o-Tolyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between o-tolyl chloride and piperazine in polar aprotic solvents (e.g., ethanol or toluene) under reflux. The dihydrochloride salt is formed by treating the free base with HCl gas or concentrated hydrochloric acid. Optimization includes varying reaction time (12–24 hours), temperature (60–100°C), and stoichiometric ratios (1:1 to 1:1.2 for piperazine:aryl chloride). Purification often employs recrystallization from ethanol/water mixtures or column chromatography for higher purity (>95%) .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the o-tolyl methyl group (δ ~2.3 ppm) and piperazine ring protons (δ ~3.0–3.5 ppm).

- Mass spectrometry (MS) for molecular ion peaks matching the molecular formula (C₁₁H₁₇Cl₂N₂).

- X-ray crystallography to resolve the crystal lattice and confirm the dihydrochloride salt formation.

- Elemental analysis to validate Cl⁻ content (~28–30% by weight) .

Q. What are the solubility properties of this compound, and how are they determined experimentally?

- Methodological Answer : The compound is highly soluble in water and polar solvents (e.g., methanol, DMSO) due to its ionic dihydrochloride form. Solubility is quantified via:

- UV-Vis spectrophotometry : Measure absorbance at λmax (~260 nm) in serial dilutions.

- HPLC : Compare peak areas in saturated solutions against calibration curves.

- Gravimetric analysis : Evaporate solvent from saturated solutions and weigh the residue .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity to serotonin or dopamine receptors?

- Methodological Answer :

- Radioligand displacement assays : Incubate the compound with 5-HT₂A or D₂ receptors expressed in cell membranes, using [³H]ketanserin or [³H]spiperone as labeled ligands. Calculate IC₅₀ values via competitive binding curves.

- Functional assays : Measure cAMP accumulation (for GPCR activity) or calcium flux (for ion channel-coupled receptors) in transfected HEK293 cells.

- Cross-validate with computational docking (e.g., AutoDock Vina) using receptor crystal structures (PDB IDs: 6A93 for 5-HT₂A) to predict binding poses .

Q. How should contradictions in reported biological activities (e.g., antagonism vs. partial agonism) be resolved?

- Methodological Answer :